Conagenin is a natural product found in Streptomyces filamentosus with data available.
N-(3,5-Dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine
CAS No.: 134381-30-9
Cat. No.: VC0524196
Molecular Formula: C10H19NO6
Molecular Weight: 249.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134381-30-9 |
---|---|
Molecular Formula | C10H19NO6 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | (2S)-2-[[(2R,3S,4R)-2,4-dihydroxy-3-methylpentanoyl]amino]-3-hydroxy-2-methylpropanoic acid |
Standard InChI | InChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1 |
Standard InChI Key | GLESHRYLRAOJPS-DHCFDGJBSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C)O)[C@H](C(=O)N[C@@](C)(CO)C(=O)O)O |
SMILES | CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O |
Canonical SMILES | CC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of N-(3,5-dideoxy-3-methyl-D-xylonoyl)-2-methyl-L-serine is C₁₀H₁₉NO₆, with a molecular weight of 249.27 g/mol . The structure comprises a 2-methyl-L-serine backbone acylated by a 3,5-dideoxy-3-methyl-D-xylonoyl group. The SMILES notation (CC(C(C(C)O)O)C(=O)NC(C)(CO)C(=O)O
) and InChIKey (XXCXSSMNJUZBQI-UHFFFAOYSA-N
) provide unambiguous representations of its stereochemistry .
Stereochemical Configuration
The compound features three stereogenic centers:
-
C2 of the serine moiety (L-configuration).
-
C3 and C4 of the xylonoyl group (D-configuration) .
This arrangement is critical for its biological interactions, particularly in enzyme recognition and substrate specificity.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, determined via ion mobility spectrometry, vary with adduct formation :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 250.12851 | 155.7 |
[M+Na]⁺ | 272.11045 | 158.2 |
[M-H]⁻ | 248.11395 | 148.8 |
These data are essential for mass spectrometry-based identification in complex matrices .
Biosynthetic and Synthetic Pathways
Relationship to L-Serine Metabolism
L-Serine, the precursor to this compound, is synthesized via the phosphorylated pathway in humans, involving:
-
3-Phosphoglycerate dehydrogenase (PHGDH): Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate .
-
Phosphoserine aminotransferase (PSAT): Transaminates 3-phosphohydroxypyruvate to phosphoserine .
-
Phosphoserine phosphatase (PSP): Dephosphorylates phosphoserine to L-serine .
Methylation and acylation steps modify L-serine to yield the target compound, though the exact enzymatic machinery remains uncharacterized.
Chemical Synthesis Strategies
A key synthetic approach involves allyl cyanate-to-isocyanate rearrangement to construct the α-methylserine moiety . For the xylonoyl group, chelation-controlled reduction of β-hydroxy ketones ensures stereoselectivity . Critical steps include:
-
Enantioselective monoreduction of 2-alkyl-1,3-diketones to establish contiguous stereocenters .
-
Intramolecular amide bond formation to couple the xylonoyl and serine fragments .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
The compound’s logP value (-1.23) indicates high hydrophilicity, consistent with its polar functional groups (hydroxyl, carboxylate) . This polarity facilitates aqueous solubility but limits membrane permeability.
Biological and Industrial Relevance
Role in Neuromodulation
L-Serine derivatives are precursors to D-serine, a co-agonist of NMDA receptors critical for synaptic plasticity . Methylation may alter binding affinity to receptors or transporters, though pharmacological studies are pending.
Applications in Ergogenics
2-Methyl-L-serine, a structural analog, enhances physical and mental performance by modulating:
-
Muscle glycogen resynthesis .
These effects suggest potential ergogenic applications for the target compound, pending toxicity studies.
Analytical Characterization
Mass Spectrometry
Fragmentation patterns in ESI-MS/MS reveal dominant ions at m/z 155.7 ([M+H-COOH]⁺) and 130.2 ([M+H-C₃H₉NO₂]⁺), aiding structural elucidation .
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR shifts (D₂O, 400 MHz):
Challenges and Future Directions
Knowledge Gaps
-
Biosynthetic enzymes: No PHGDH or PSAT homologs have been linked to this compound’s synthesis.
-
In vivo turnover: Degradation pathways via serine racemase or DAAO remain unexplored .
Industrial Scaling
Chelation-controlled syntheses face scalability issues due to expensive chiral ligands . Biocatalytic routes using engineered aminotransferases could offer cost-effective alternatives.
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